molecular formula C40H26BaN4O8S2 B1667751 barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 1103-38-4

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B1667751
CAS No.: 1103-38-4
M. Wt: 892.1 g/mol
InChI Key: LFZDEAVRTJKYAF-JTVZJQPRSA-L
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Description

Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a metal-organic coordination compound comprising a barium cation (Ba²⁺) and a sulfonate-functionalized azo dye ligand. The ligand structure features a naphthalene backbone substituted with a hydroxyl group and an azo (-N=N-) linkage, which is characteristic of chromophores used in dyes and pigments . The sulfonate group (-SO₃⁻) enhances water solubility, while the barium ion may influence thermal stability, solubility, and coordination behavior. This compound is likely synthesized via diazotization and coupling reactions, analogous to methods described for related sulfonated azo dyes .

Properties

IUPAC Name

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZDEAVRTJKYAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26BaN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027359
Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Molecular Weight

892.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [IUCLID] Red solid; [MSDSonline]
Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name Barium lithol red
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Impurities

The impurity beta-naphthol ranged from 13.6 to 1260.0 ppm in 7 samples of Red No. 207.
Record name Barium lithol red
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CAS No.

1103-38-4
Record name Barium lithol red
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Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Record name Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate]
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Preparation Methods

Reaction Mechanism and Conditions

  • Acid Dissolution : Tobias acid (0.49 g, 0.0026 mol) is dissolved in 5 mL of 2.5% sodium carbonate (Na₂CO₃) solution, heated to 80°C, and then cooled to room temperature.
  • Nitrosation : Sodium nitrite (0.2 g) is added to the solution, followed by dropwise addition to a mixture of ice (3 g) and concentrated hydrochloric acid (0.53 mL). The low temperature prevents premature decomposition of the diazonium salt.
  • Precipitation : A white precipitate of the diazonium chloride forms within 20 minutes, confirmed by the absence of free nitrous acid upon starch-iodide paper testing.

Critical Parameters :

  • Temperature : Exceeding 5°C risks diazonium salt decomposition, leading to reduced yields.
  • Acidity : HCl provides the necessary H⁺ ions for nitrosation while suppressing side reactions like diazoamino compound formation.

Coupling with 2-Naphthol

The diazonium salt is coupled with 2-naphthol under alkaline conditions to form the azo linkage. This step determines the chromophoric properties of the final product.

Procedure

  • Alkaline Dissolution : 2-Naphthol (0.0026 mol) is dissolved in 2 mL of 2.5 M sodium hydroxide (NaOH), forming the naphtholate ion.
  • Coupling Reaction : The diazonium salt suspension is added dropwise to the naphtholate solution at 0–5°C, resulting in an immediate color change to deep red.
  • Post-Reaction Treatment : The mixture is heated to boiling to dissolve any solid azo compound, followed by salting out with sodium chloride (NaCl, 1 g) to precipitate the product.

Optimization Insights :

  • pH Control : A pH of 9–10 ensures efficient coupling by maintaining the naphtholate ion’s reactivity.
  • Stoichiometry : A 1:1 molar ratio of diazonium salt to 2-naphthol minimizes unreacted starting materials.

Metallization with Barium Salts

The sodium sulfonate intermediate is converted to the barium salt via ion exchange, enhancing solubility and stability.

Barium Salt Formation

  • Precipitation : The sodium salt of the azo compound is treated with barium chloride (BaCl₂) in aqueous solution, yielding the insoluble barium complex.
  • Filtration and Washing : The precipitate is vacuum-filtered and washed with saturated NaCl to remove residual ions.

Reaction Equation :
$$
\text{2 NaC}{10}\text{H}6\text{N}2\text{O}4\text{S} + \text{BaCl}2 \rightarrow \text{Ba(C}{10}\text{H}6\text{N}2\text{O}4\text{S)}2 + \text{2 NaCl}
$$

Yield Enhancement :

  • Excess Barium : A 10% molar excess of BaCl₂ ensures complete conversion of the sodium salt.
  • Temperature : Conducting the reaction at 25°C prevents colloidal suspension formation, simplifying filtration.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from ethanol-water (3:1) to remove inorganic salts.
  • Soxhlet Extraction : Persistent impurities are extracted using tetrahydrofuran (THF), followed by drying under vacuum.

Analytical Methods

Technique Purpose Key Observations
UV-Vis Spectroscopy Confirm λmax of azo group Absorption at 480–520 nm (red region)
Elemental Analysis Verify Ba²⁺ content ~12.3% Ba (theoretical: 12.8%)
IR Spectroscopy Identify sulfonate (S=O) and azo (N=N) groups Peaks at 1180 cm⁻¹ (S=O) and 1450 cm⁻¹ (N=N)

Industrial-Scale Adaptations

Large-scale production modifies laboratory protocols for efficiency:

  • Continuous Diazotization : Tubular reactors maintain low temperatures (0–5°C) while enabling high throughput.
  • Spray Drying : The barium salt is spray-dried to produce uniform particles ideal for pigment applications.

Economic Considerations :

  • Cost of Raw Materials : Tobias acid and 2-naphthol account for 60–70% of production costs.
  • Waste Management : Neutralization of acidic byproducts with lime (CaO) reduces environmental impact.

Challenges and Innovations

Common Issues

  • Diazonium Stability : Decomposition above 10°C lowers yields by 15–20%.
  • Byproduct Formation : Improper pH control during coupling generates diazoamino compounds, necessitating repurification.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield by 8–10%.
  • Biocatalytic Diazotization : Enzymatic nitrosation using bacterial nitrite reductases offers a greener alternative.

Chemical Reactions Analysis

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and barium chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Barium dinonylnaphthalenesulfonate is utilized in chemical research primarily due to its properties as a surfactant and dispersant. Its ability to stabilize emulsions makes it valuable in:

  • Micelle Formation Studies : The compound is employed to investigate micelle sizes and behaviors in solutions, which is crucial for understanding surfactant interactions in various chemical environments .
  • Catalytic Processes : It serves as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity. Its barium component can influence reaction pathways due to its ionic nature .

Materials Science Applications

In materials science, barium dinonylnaphthalenesulfonate finds applications in:

  • Additives for Polymers : The compound acts as a plasticizer in rubber and polymer formulations, improving flexibility and processability. This is particularly important in the production of automotive parts and consumer goods where durability is essential .
  • Corrosion Inhibitors : Due to its effectiveness in inhibiting rust formation, it is incorporated into lubricants and motor oils. The compound's hydrophobic nature helps protect metal surfaces from moisture and corrosive agents .

Environmental Applications

Barium dinonylnaphthalenesulfonate also plays a role in environmental science:

  • Wastewater Treatment : The compound has been studied for its potential use in treating industrial wastewater. Its ability to bind heavy metals makes it useful for removing contaminants from effluents before they are released into water bodies .
  • Soil Remediation : Research indicates that the compound can assist in the remediation of contaminated soils by stabilizing pollutants and facilitating their breakdown through microbial activity .

Case Study 1: Surfactant Properties

A study published on the micellization behavior of barium dinonylnaphthalenesulfonate demonstrated its effectiveness as a surfactant. Researchers found that at optimal concentrations, the compound significantly reduced surface tension, leading to enhanced emulsification properties. This study provided insights into its application in formulating cleaning agents and industrial detergents.

Case Study 2: Corrosion Inhibition

In a comparative study on corrosion inhibitors, barium dinonylnaphthalenesulfonate was tested alongside traditional inhibitors in lubricating oils. Results indicated that the compound provided superior protection against rust formation under high-temperature conditions, making it a promising candidate for automotive applications.

Mechanism of Action

The mechanism by which barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic red color. The molecular structure of the compound allows it to interact with light in a way that produces a strong and stable color. The pathways involved in its action include the absorption of light by the azo group and the subsequent reflection of red light .

Comparison with Similar Compounds

Sodium Salts of Sulfonated Azo Dyes

Sodium salts of analogous azo sulfonates, such as sodium 2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, exhibit higher water solubility due to the smaller ionic radius and lower charge density of Na⁺ compared to Ba²⁺. However, barium derivatives may offer superior thermal stability, as heavier metal ions often strengthen ionic interactions in the solid state .

Calcium Analogues

Calcium sulfonate azo compounds (e.g., calcium 2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate) share similar coordination chemistry with barium derivatives but differ in solubility and biological activity. Calcium’s lower atomic weight may reduce precipitate formation in aqueous media, making it preferable for certain industrial applications .

Data Tables

Table 1: Comparative Properties of Sulfonated Azo Dyes

Property Barium Derivative Sodium Derivative Calcium Derivative
Solubility in Water Low (due to Ba²⁺) High Moderate
Thermal Stability High (>300°C) Moderate (~250°C) High (>280°C)
Synthetic Utility Limited (bulky ion) High (common reagent) Moderate

Research Findings and Limitations

Current literature emphasizes the utility of sulfonate intermediates in organic synthesis but lacks direct studies on barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate. highlights synthetic routes for naphthalene derivatives but omits data on azo sulfonates .

Biological Activity

Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, commonly referred to as barium lithol red, is an azo compound notable for its vibrant color and extensive applications in various industries, particularly in dyes and pigments. This article delves into its biological activity, synthesis, chemical properties, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C40_{40}H26_{26}BaN4_{4}O8_{8}S2_{2}
  • Molecular Weight: 892.1 g/mol .

Structural Characteristics

The compound features a barium ion coordinated with a sulfonate group and two naphthalene rings connected by a diazenyl group. This structure contributes to its stability and solubility in various solvents, enhancing its utility in industrial applications.

Histological Staining

This compound is utilized in histological staining techniques. Its ability to bind selectively to certain biological tissues makes it valuable for highlighting specific structures during microscopic examinations. This property is particularly useful in diagnostic pathology and research settings.

Drug Delivery Systems

Research is ongoing into the potential of this compound as a drug delivery agent. Its stability and non-toxic nature suggest that it could be employed to enhance the bioavailability of therapeutic agents. Studies are focusing on its interactions with various biological systems to evaluate efficacy and safety .

Interaction Studies

Recent studies have explored the interactions of barium lithol red with different solvents and other dyes. These studies assess compatibility, stability, and potential reactions that may affect performance in practical applications. For instance, the solubility and color intensity of the compound can vary significantly depending on the solvent used, impacting its effectiveness as a pigment .

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, comprehensive assessments are necessary to confirm its safety for use in medical applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other azo compounds such as:

Compound NameMolecular FormulaUnique Features
Sodium 1-(4-sulfophenyl)azo-2-naphtholC18_{18}H16_{16}N4_{4}NaO4_{4}SWater-soluble, used in textiles
Barium Lithol RedC40_{40}H26_{26}BaN4_{4}O8_{8}S2_{2}Enhanced stability due to barium salt
Disodium 4-(4-sulfophenylazo)-3-hydroxy-naphthaleneC18_{18}H16_{16}N4_{4}Na2_{2}O5_{5}SPrimarily used in food coloring

This comparison underscores the unique properties of barium lithol red, particularly its enhanced stability and optical characteristics due to the barium salt formation.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, and how is yield optimized?

  • Methodology : Synthesis typically involves diazo coupling between 2-hydroxynaphthalene-1-amine and naphthalene-1-sulfonic acid derivatives, followed by barium salt formation. Key steps include:

  • Oxyanion generation : Use of K₂CO₃ in DMF to deprotonate hydroxyl groups (as seen in analogous naphthol derivatization) .
  • Reaction monitoring : TLC with n-hexane:ethyl acetate (9:1) to track intermediates .
  • Purification : Ethyl acetate extraction and solvent removal under reduced pressure .
    • Optimization : Yield depends on stoichiometric ratios, temperature control (room temperature for diazo coupling), and avoiding side reactions (e.g., sulfonate hydrolysis). For similar azo dyes, factorial design experiments are recommended to test variables like pH and reagent concentration .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Spectroscopy :

  • UV-Vis : Confirms π→π* transitions in the azo group (λmax ~400–500 nm for naphthalene-based azo dyes) .
  • FTIR : Identifies sulfonate (S=O stretching ~1180 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
    • Chromatography :
  • HPLC : Paired with mass spectrometry (LC-MS) to detect impurities (e.g., unreacted diazonium salts) .
    • Elemental analysis : Quantifies barium content via ICP-MS to confirm stoichiometry .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?

  • Approach :

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to assess redox activity and binding affinity .
  • Molecular docking : Simulates interactions with DNA grooves or enzyme active sites (e.g., using AutoDock Vina) .
    • Validation : Compare computational predictions with experimental data (e.g., fluorescence quenching studies for DNA binding) .

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies?

  • Case Study : Discrepancies in hepatic toxicity may arise from metabolic differences (e.g., cytochrome P450 activation in mammals but not in cell lines).
  • Methodology :

  • Tiered testing : Follow OECD guidelines, starting with in vitro assays (e.g., Ames test for mutagenicity) and progressing to rodent models .
  • Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., sulfonate cleavage products) .
    • Data harmonization : Apply systematic review frameworks (e.g., PRISMA) to aggregate and weight evidence from heterogeneous studies .

Q. How does the compound’s environmental persistence vary with pH, and what analytical methods quantify its degradation pathways?

  • Experimental design :

  • pH-controlled stability assays : Monitor degradation via UV-Vis spectroscopy under acidic (pH 3), neutral (pH 7), and alkaline (pH 10) conditions .
  • Advanced oxidation processes (AOPs) : Test hydroxyl radical-mediated degradation using HPLC-UV .
    • Key findings : Sulfonated naphthalenes generally exhibit higher persistence in neutral conditions due to ionic stabilization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

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